molecular formula C21H21ClN2O B15215822 1-(2-Chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide CAS No. 89242-31-9

1-(2-Chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide

Cat. No.: B15215822
CAS No.: 89242-31-9
M. Wt: 352.9 g/mol
InChI Key: XCSLCJCCJCTYFI-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide is a synthetic isoquinoline derivative characterized by a 2-chlorophenyl group at position 1, N,N-diethyl substitution on the carboxamide, and a methyl group at position 7 of the isoquinoline core. The compound’s design leverages halogenated aromatic systems and lipophilic substituents, which are common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes .

Properties

CAS No.

89242-31-9

Molecular Formula

C21H21ClN2O

Molecular Weight

352.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide

InChI

InChI=1S/C21H21ClN2O/c1-4-24(5-2)21(25)19-13-15-11-10-14(3)12-17(15)20(23-19)16-8-6-7-9-18(16)22/h6-13H,4-5H2,1-3H3

InChI Key

XCSLCJCCJCTYFI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=NC(=C2C=C(C=CC2=C1)C)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with diethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of the isoquinoline core, akin to methods in (e.g., cyclopropanation and chromatography).
  • Toxicological Data: highlights that many carboxamides lack thorough toxicological profiles. The N,N-diethyl groups in the target compound may pose metabolic risks (e.g., cytochrome P450 interactions) compared to simpler analogs like 2-cyano-N-[(methylamino)carbonyl]acetamide .
  • Crystallographic Validation : Analogous to ’s use of X-ray crystallography, the target compound’s structure would require similar validation to confirm regiochemistry and conformation .

Q & A

Q. What are the key considerations in designing a synthetic route for 1-(2-Chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide?

Methodological Answer: Synthetic routes for isoquinoline derivatives typically involve multi-step sequences, including:

  • Core scaffold assembly : Use of Ullmann coupling or Friedländer synthesis to construct the isoquinoline backbone.
  • Functionalization : Introduction of the 2-chlorophenyl group via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems .
  • Protection/deprotection strategies : For example, temporary protection of the carboxamide group using tert-butoxycarbonyl (Boc) to prevent side reactions during alkylation or chlorination steps .
  • Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking intermediate purity .

Q. Which spectroscopic and chromatographic methods are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to verify substituent positions (e.g., diethyl groups at δ ~1.2–1.4 ppm for CH₃ and δ ~3.3–3.6 ppm for N-CH₂) and aromatic protons (δ 7.2–8.0 ppm for chlorophenyl) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify common impurities (e.g., dechlorinated byproducts) .

Q. How can researchers identify and mitigate common synthetic impurities in this compound?

Methodological Answer:

  • Byproduct analysis : Common impurities include:
    • Incomplete coupling : Residual starting materials (e.g., unreacted 2-chlorophenylboronic acid) detected via HPLC .
    • Oxidation products : Over-oxidation of the methyl group to carboxylic acid, minimized by inert atmosphere (N₂/Ar) and controlled reaction temperatures .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying energetically favorable pathways for key steps like cross-coupling .
  • Solvent/catalyst screening : Machine learning models trained on datasets from analogous reactions (e.g., Pd-catalyzed couplings) recommend optimal solvents (e.g., DMF or THF) and ligand systems (e.g., XPhos) .
  • Parameter optimization : Algorithms balance temperature, catalyst loading, and reaction time to maximize yield and minimize side products .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

Methodological Answer:

  • Analog synthesis : Modify substituents systematically (e.g., replacing diethyl with dimethyl or cyclopropyl groups) to assess impact on bioactivity .
  • In vitro assays : Test analogs against target enzymes (e.g., kinases) or receptors using fluorescence polarization or surface plasmon resonance (SPR) .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes, guiding rational design of high-affinity derivatives .

Q. How should researchers resolve contradictions in reported biological or physicochemical data for this compound?

Methodological Answer:

  • Reproducibility checks : Validate experimental conditions (e.g., buffer pH, assay temperature) against literature protocols .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent polarity affecting solubility) .
  • Advanced characterization : Use X-ray crystallography or cryo-EM to resolve structural ambiguities conflicting with NMR or computational models .

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